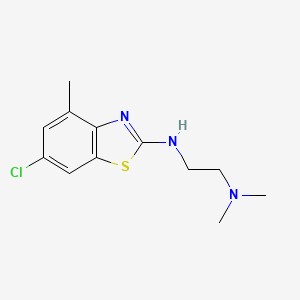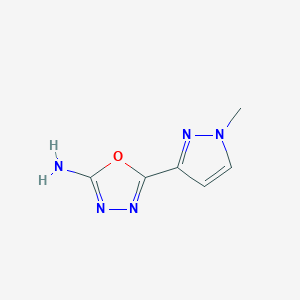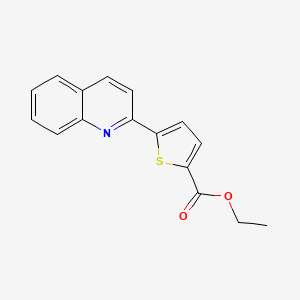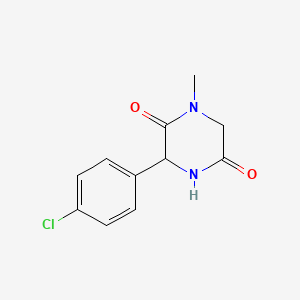![molecular formula C7H4ClN3O2 B1388518 4-クロロ-7H-ピロロ[2,3-d]ピリミジン-6-カルボン酸 CAS No. 1016241-80-7](/img/structure/B1388518.png)
4-クロロ-7H-ピロロ[2,3-d]ピリミジン-6-カルボン酸
説明
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体
4-クロロ-7H-ピロロ[2,3-d]ピリミジンは、その構造的多様性から医薬品中間体として広く使用されています。 特に、様々な疾患、特に癌の治療に重要なキナーゼ阻害剤の合成において重要です .
トファシチニブクエン酸塩の合成
この化合物は、関節リウマチの治療に用いられる薬剤であるトファシチニブクエン酸塩の製造に使用されます .
有機合成
4-クロロ-7H-ピロロ[2,3-d]ピリミジンは、その反応性から複雑な有機化合物の作成に役立ちます .
改善された合成プロセス
ジメチルマロネートからの7段階の改善された合成方法が開発され、様々な化学合成におけるビルディングブロックとしての実用性が向上しました .
作用機序
Target of Action
The primary target of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interaction results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Pharmacokinetics
It is soluble in dmso, ethyl acetate, and methanol , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially alter gene activation, affecting cell division and death, and potentially leading to therapeutic effects in various diseases .
Action Environment
The compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly noted for its involvement in the inhibition of Janus kinase enzymes, which are key players in the JAK-STAT signaling pathway . This pathway is essential for the regulation of immune responses, cell growth, and apoptosis. The compound’s interaction with Janus kinase enzymes involves binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling molecules .
Cellular Effects
The effects of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the JAK-STAT pathway . This modulation leads to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and survival. In immune cells, the compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Molecular Mechanism
At the molecular level, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid exerts its effects through the inhibition of Janus kinase enzymes . The compound binds to the ATP-binding site of these enzymes, preventing their activation and subsequent phosphorylation of STAT proteins. This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and reduced inflammatory responses . Additionally, the compound may interact with other biomolecules, such as transcription factors, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can maintain its inhibitory effects on Janus kinase enzymes for extended durations, although some loss of potency may occur . In vitro and in vivo studies have demonstrated sustained anti-inflammatory effects with repeated administration .
Dosage Effects in Animal Models
The effects of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits Janus kinase activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with Janus kinase enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy . Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors .
特性
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTZXTJRFVPNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671984 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016241-80-7 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)

![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)

![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)



![n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1388455.png)

